molecular formula C10H11NO6S B3003849 2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid CAS No. 17811-62-0

2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid

Cat. No.: B3003849
CAS No.: 17811-62-0
M. Wt: 273.26
InChI Key: HLATVMJIFAUYOV-UHFFFAOYSA-N
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Description

2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid is a chemical compound of interest in organic and medicinal chemistry research. It belongs to a class of benzenesulfonamide derivatives, which are frequently explored for their potential as key intermediates in synthetic pathways and for their biological activities . Compounds with similar structures, featuring the benzenesulfonyl group, are often utilized in the development of novel molecular entities . Research into related acetic acid derivatives has shown potential in areas such as anti-inflammatory agent development, where in silico studies, including molecular docking, predict activity against targets like cyclooxygenases . The presence of multiple functional groups, including the sulfonamide and carboxylic acid moieties, makes this compound a versatile building block for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-[benzenesulfonyl(carboxymethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c12-9(13)6-11(7-10(14)15)18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLATVMJIFAUYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid typically involves the reaction of benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfinic acids or thiols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfinic acids or thiols.

    Substitution: Sulfonamides or sulfonyl chlorides.

Scientific Research Applications

2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby disrupting cellular processes that rely on this reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties Evidence ID
This compound C₁₀H₁₁NO₆S 273.27 Benzenesulfonyl, carboxymethyl, acetic acid Hypothesized chelator, potential pharmaceutical applications
(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid C₁₃H₁₃NO₅S 295.31 Benzenesulfonyl, furan-methyl, acetic acid Research ligand; used in pharmacological studies
Aceclofenac C₁₆H₁₃Cl₂NO₄ 354.19 Dichlorophenyl, carboxymethyl ester Anti-inflammatory drug (inhibits COX enzymes)
EGTA C₁₄H₂₄N₂O₁₀ 380.35 Bis(carboxymethyl)amino, ether linkages Calcium chelator; laboratory buffer
2-[benzyl(phenyl)amino]acetic acid C₁₅H₁₅NO₂ 241.29 Benzyl, phenyl, acetic acid Chemical intermediate; no reported bioactivity

Structural and Functional Analysis

Benzenesulfonyl Group vs. Furan-Methyl Group The target compound’s benzenesulfonyl group (Ph-SO₂) differs from the furan-methyl group in (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid . The sulfonyl group enhances hydrophobicity and stability, whereas the furan moiety may participate in π-π stacking or hydrogen bonding.

Carboxymethyl vs. Ester Groups

  • Compared to Aceclofenac’s carboxymethyl ester , the target’s free carboxylic acids increase polarity and metal-binding capacity. Ester groups (as in Aceclofenac) improve membrane permeability but require metabolic hydrolysis for activation.

Chelation Potential EGTA shares the carboxymethyl-amino motif but includes ether linkages for enhanced flexibility and calcium specificity. The target compound may exhibit weaker chelation due to fewer carboxymethyl groups but could bind transition metals via sulfonyl and carboxylate coordination.

Physicochemical Properties

  • Solubility : The dual carboxylic acids in the target compound improve water solubility compared to Aceclofenac (logP ~3.5). However, the benzenesulfonyl group reduces solubility relative to EGTA.

Biological Activity

2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid, an organic compound with both sulfonyl and carboxymethyl functional groups, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H11NO6S
  • CAS Number : 17811-62-0

The compound's structure features a benzenesulfonyl group attached to a carboxymethyl amino acid backbone, contributing to its unique chemical reactivity and biological properties.

The primary mechanism of action for this compound is its role as an enzyme inhibitor , particularly targeting carbonic anhydrases. By binding to the active site of these enzymes, it inhibits the conversion of carbon dioxide to bicarbonate, disrupting critical cellular processes that rely on this reaction. This inhibition can lead to various physiological effects, including alterations in pH regulation and ion transport within cells.

Biological Activities

  • Enzyme Inhibition
    • The compound has been extensively studied for its inhibitory effects on carbonic anhydrase enzymes, which are crucial in various physiological processes such as respiration and renal function. Inhibition of these enzymes can have therapeutic implications in conditions like glaucoma, epilepsy, and edema.
  • Antimicrobial Properties
    • Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial metabolic pathways by inhibiting key enzymes essential for their growth and replication.
  • Anticancer Potential
    • Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit certain enzymes involved in tumor progression has been highlighted in various experimental models. Further research is necessary to elucidate its efficacy and safety in cancer therapy .
  • Anti-inflammatory Effects
    • The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. This activity could be beneficial in treating chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits carbonic anhydrase,
AntimicrobialEffective against multiple bacterial strains,
AnticancerPotential inhibition of tumor growth,
Anti-inflammatoryReduces markers of inflammation

Selected Research Findings

  • A study demonstrated that derivatives of this compound exhibited significant inhibition of carbonic anhydrase activity, leading to decreased bicarbonate levels in treated cells.
  • Another investigation revealed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a novel antibiotic agent .
  • In vitro assays indicated that the compound could reduce the proliferation of cancer cell lines by inducing apoptosis through enzyme inhibition pathways .

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